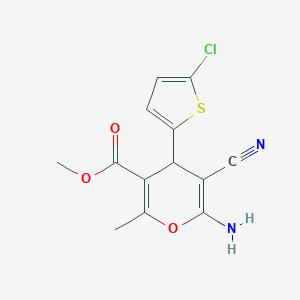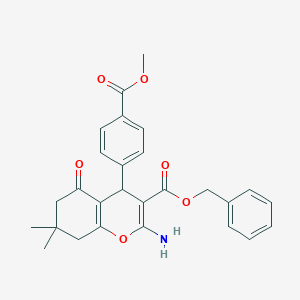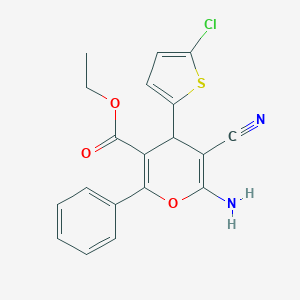![molecular formula C16H11ClN2O4 B461014 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 665000-76-0](/img/structure/B461014.png)
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Descripción general
Descripción
“2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a derivative of 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The synthesis of these compounds often involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A simple and efficient method for synthesizing 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles has been developed using catalytic role of recyclable PEG-400 and glycerol at 100 ºC .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are classified based on the type of catalyst in the pertinent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one derivative, 2-amino-4-(4-nitrophenyl)-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile, is a yellow solid with a melting point of 230–232°C .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Pyranonaphthoquinone derivatives have been shown to exhibit significant antibacterial activity. Research could explore the efficacy of this compound against various bacterial strains and its potential as a new class of antibiotics .
Antifungal Activity
Similar to their antibacterial properties, these compounds also display antifungal activity. Studies could investigate the mechanism of action and the spectrum of antifungal efficacy .
Anticancer Potential
One of the most promising applications is in the field of oncology. Pyranonaphthoquinone derivatives have been found to possess anticancer properties, which could be further researched to understand their potential in cancer treatment .
Overcoming Drug Resistance
Research has indicated that these compounds may help overcome cellular resistance to certain drugs, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This could be a significant breakthrough in treating resistant forms of cancer .
Synthesis and Chemical Biology
The challenging synthesis of these molecules provides ample opportunity for research into new synthetic methods and pathways. Additionally, studying their chemical biology could reveal new insights into their interactions with biological systems .
Propiedades
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOPJONGLSGGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[({[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460932.png)
![2-[(6-chloropyridin-3-yl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460934.png)
![methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B460937.png)
![2-amino-4-(3-fluorophenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460938.png)
![2-Amino-6-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B460939.png)
![isopropyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B460943.png)


![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B460948.png)
![Methyl 4-(6-amino-5-cyano-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B460949.png)

![6-Amino-3-tert-butyl-4-(5-chloro-2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460951.png)
![6-Amino-4-(5-chloro-2-thienyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460952.png)
